FAAH Inhibition: Eicosapentaenoyl Serotonin (EPA-5-HT) vs. Arachidonoyl Serotonin (AA-5-HT)
The primary limitation in evaluating Eicosapentaenoyl Serotonin (EPA-5-HT) is the conspicuous absence of any published, peer-reviewed quantitative data for its activity against FAAH or TRPV1. A 2024 vendor datasheet explicitly states: 'The effects of replacing the arachidonoyl portion with eicosapentaenoic acid have not been studied' . Another vendor reports an IC50 value of > 50 µM for FAAH inhibition, but this is not accompanied by a primary reference and is not a direct comparison to AA-5-HT . In stark contrast, the comparator compound Arachidonoyl Serotonin (AA-5-HT) has well-defined and reproducible FAAH inhibitory activity with reported IC50 values ranging from 1 to 12 µM, depending on the assay conditions [1]. Therefore, any claim that EPA-5-HT is a 'potent' FAAH inhibitor is unsubstantiated in the public scientific record.
| Evidence Dimension | FAAH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 50 µM (unverified vendor claim) or 'Not Studied' |
| Comparator Or Baseline | Arachidonoyl Serotonin (AA-5-HT): IC50 = 1-12 µM [1] |
| Quantified Difference | Unquantifiable due to lack of primary data. Potency of EPA-5-HT is >4- to >50-fold weaker than AA-5-HT based on available vendor claims. |
| Conditions | In vitro enzyme inhibition assay (FAAH). Specific conditions for EPA-5-HT claim are unknown and unreferenced. AA-5-HT data from rat brain homogenates and recombinant enzyme assays. |
Why This Matters
The lack of verified, potent FAAH inhibition by EPA-5-HT means it is not a suitable substitute for AA-5-HT in experiments designed to study FAAH blockade.
- [1] Bisogno T, et al. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase. Biochem Biophys Res Commun. 1998 Jul 30;248(3):515-22. View Source
